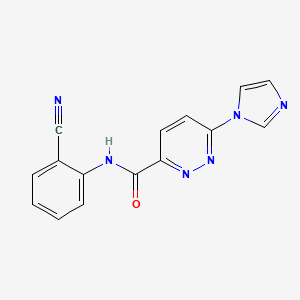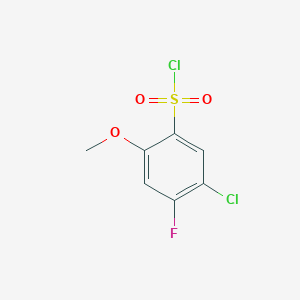![molecular formula C22H25N3O4S B2564291 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate CAS No. 1147400-66-5](/img/structure/B2564291.png)
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain an isoindoline dione group, a pyrimidine group, and a propanoate ester group . Isoindoline diones are aromatic heterocyclic compounds and are imide derivatives of phthalic anhydrides . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isoindoline dione group would contribute to the aromaticity of the compound, while the pyrimidine and propanoate ester groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoindoline dione group could potentially increase the compound’s stability and affect its solubility .Future Directions
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-14-16(15(2)24-22(23-14)30-3)10-11-19(26)29-13-7-6-12-25-20(27)17-8-4-5-9-18(17)21(25)28/h4-5,8-9H,6-7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLNBWSUVSQBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)OCCCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(5-Fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2564208.png)
![ethyl 5-methoxy-3-[(morpholin-4-ylcarbonothioyl)amino]-1H-indole-2-carboxylate](/img/structure/B2564209.png)

![3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal](/img/structure/B2564212.png)
![4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2564214.png)

![4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2564218.png)
![(E)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2564219.png)
![6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2564220.png)
![{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride](/img/structure/B2564221.png)
![3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2564222.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2564223.png)
![1-[4-(1,2,4-Thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2564226.png)
![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)